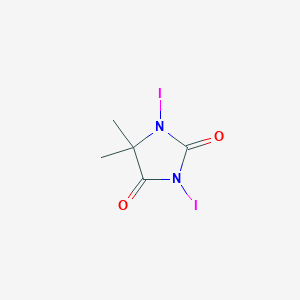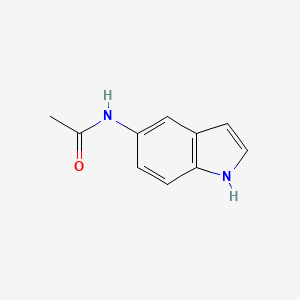
n-(1h-Indol-5-yl)acetamide
説明
N-(1H-Indol-5-yl)acetamide is a compound that belongs to the class of indole acetamides, which are characterized by the presence of an indole ring system attached to an acetamide group. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications. The indole moiety is a common structural motif in many natural products and pharmaceuticals, and modifications to this core structure have led to the development of various derivatives with enhanced biological properties.
Synthesis Analysis
The synthesis of indole acetamide derivatives typically involves the formation of the indole ring system followed by the introduction of the acetamide functionality. For instance, the synthesis of ethyl (2-methylindol-3-yl)acetates was achieved by indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the ethyl (indol-3-yl)alkanoates. Amidification was then carried out by condensation of the corresponding acids with amines, as seen in the preparation of N-(pyridin-4-yl)-(indol-3-yl)alkylamides . Other methods include the Beckmann rearrangement of oximes derived from indol-7-yl ethanones, followed by acetylation , and the Friedel-Crafts alkylation of hydroxy-indol acetamide derivatives with indoles .
Molecular Structure Analysis
The molecular structure of indole acetamides is characterized by the presence of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and an acetamide group, which consists of an acetyl group (a methyl group attached to a carbonyl) linked to an amine. The indole ring can be substituted at various positions to modulate the compound's properties. For example, the compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole has been synthesized and its structure characterized by spectroscopic analyses and single crystal X-ray diffraction studies .
Chemical Reactions Analysis
Indole acetamides can undergo various chemical reactions, including acylation, alkylation, and condensation, to form a wide range of derivatives with different substituents on the indole ring. These reactions are often used to enhance the biological activity of the compounds. For example, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide involved the oxidation of the carcinogenic amine Trp-P-2 and subsequent acetylation . The regioselective Friedel-Crafts alkylation is another example of a chemical reaction used to synthesize unsymmetrical N-aryl-2,2-di(1H-indol-3-yl) acetamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole acetamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the indole ring and the length of the alkanoic chain. These properties are crucial for the compound's biological activity and pharmacokinetic profile. For instance, the compound N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide exhibited potent antiallergic activity and was found to be more effective than astemizole in histamine release assays . The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were also evaluated, with some compounds showing considerable activity .
科学的研究の応用
Anti-inflammatory Applications
N-(1H-Indol-5-yl)acetamide derivatives have been explored for their anti-inflammatory properties. A study designed a new indole acetamide derivative and confirmed its anti-inflammatory activity through in silico modeling, targeting cyclooxygenase COX-1 and 2 domains. This suggests potential applications in developing anti-inflammatory drugs (Al-Ostoot et al., 2020).
Antiplasmodial Properties
There's significant interest in indole acetamide derivatives for their potential antiplasmodial properties. Research on N-(3-Trifluoroacetyl-indol-7-yl) Acetamides revealed their in vitro antiplasmodial properties against Plasmodium falciparum, a malaria-causing parasite. Molecular docking studies suggested a mode of action against the parasite, indicating a pathway for developing new antimalarial agents (Mphahlele et al., 2017).
Antioxidant Properties
The synthesis of certain N-(1H-Indol-5-yl)acetamide derivatives and their evaluation for antioxidant activity is another area of research. Studies have shown that these compounds exhibit considerable antioxidant activity, comparable to standard antioxidants. This opens the possibility of using such compounds in the development of new antioxidant agents (Gopi & Dhanaraju, 2020).
Cytotoxic Agents
The synthesis of novel indole acetamide derivatives has been investigated for their potential as cytotoxic agents, especially in cancer research. For example, a study synthesized 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives and evaluated their cytotoxic activity on breast cancer cell lines. This research suggests a promising direction for developing new anticancer drugs (Modi et al., 2011).
Molecular Modeling Studies
N-(1H-Indol-5-yl)acetamide derivatives have also been a subject of molecular modeling studies. For instance, research involving the oxidation product of a specific indole acetamide derivative provided insights into its interaction with biological receptors, which could be significant in drug design (Baranova et al., 2012).
Safety And Hazards
将来の方向性
Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
特性
IUPAC Name |
N-(1H-indol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)12-9-2-3-10-8(6-9)4-5-11-10/h2-6,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXRMCPBIULJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291342 | |
| Record name | n-(1h-indol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(1h-Indol-5-yl)acetamide | |
CAS RN |
7145-71-3 | |
| Record name | 7145-71-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(1h-indol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



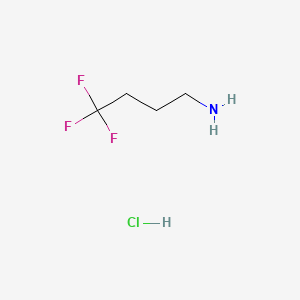
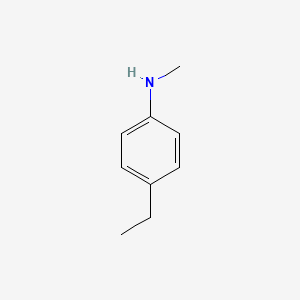
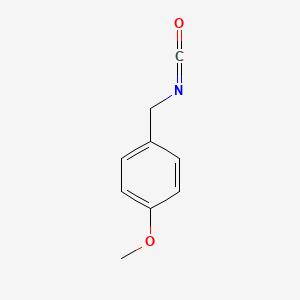
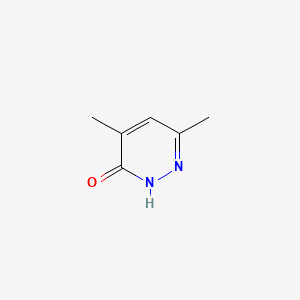







![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)

